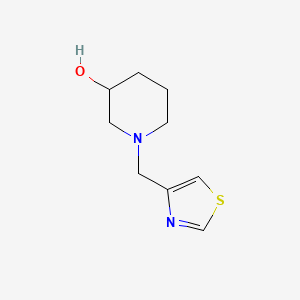
1-(Thiazol-4-ylmethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Thiazol-4-ylmethyl)piperidin-3-ol” is a compound that contains a piperidin-3-ol moiety . Piperidin-3-ol is an organic compound with the molecular formula C5H11NO . It is a colorless liquid with an odor described as objectionable, typical of amines . The piperidine structural motif is present in numerous natural alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
Molecular Structure Analysis
The molecular formula of piperidin-3-ol is C5H11NO, with an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical and Chemical Properties Analysis
Piperidin-3-ol has a density of 1.0±0.1 g/cm3, a boiling point of 191.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.8±6.0 kJ/mol and a flash point of 104.5±13.3 °C .
Applications De Recherche Scientifique
Anticancer Activity
Compounds featuring thiazole and piperidine structures have been extensively studied for their anticancer activities. For example, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were investigated for their selective in vitro antitumoral activity against glioblastoma multiforme, showcasing their potential as therapeutic agents in treating one of the most aggressive forms of brain cancer (da Silveira et al., 2017). This research underscores the significance of thiazole-piperidine derivatives in developing novel anticancer therapeutics.
Antimicrobial and Antifungal Effects
The synthesis and biological evaluation of thiazole derivatives have led to the discovery of compounds with notable antimicrobial and antifungal activities. For instance, novel thiazolo[3,2-a]pyridine derivatives exhibited significant antifungal and antitumor activity, highlighting the potential of thiazole derivatives in creating new antimicrobial and anticancer agents (Insuasty et al., 2013). These findings suggest the promise of thiazole-piperidine compounds in addressing various microbial infections and diseases.
Synthesis and Chemical Sensors
The chemical versatility of thiazole and piperidine compounds is further demonstrated in their application in synthesizing novel chemical sensors. For example, 4-Piperidine-naphthalimide derivatives with a thiazolidin side chain have shown to act as novel fluorescent pH sensors, capable of detecting changes in pH with high sensitivity and selectivity (Cui et al., 2004). This application is crucial in various biochemical and medical research contexts, where precise pH measurements are essential.
Mécanisme D'action
Target of Action
The compound 1-(Thiazol-4-ylmethyl)piperidin-3-ol is a derivative of thiazole and piperidine . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, and more . Piperidine derivatives have shown various pharmacological activities, including antiaggregatory and antioxidant effects .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to their biological activities . Similarly, piperidine derivatives have been reported to target enzymes like cholinesterase and beta-secretase .
Result of Action
Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives have shown antiaggregatory and antioxidant effects .
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “1-(Thiazol-4-ylmethyl)piperidin-3-ol” could be in the field of drug discovery and development .
Analyse Biochimique
Biochemical Properties
It is known that thiazole derivatives, which include 1-(Thiazol-4-ylmethyl)piperidin-3-ol, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with various biomolecules
Propriétés
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-9-2-1-3-11(5-9)4-8-6-13-7-10-8/h6-7,9,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMMAVYXIPWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)
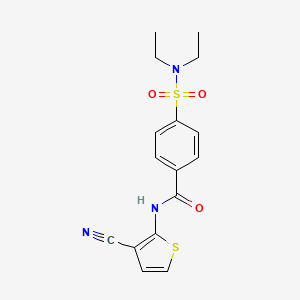
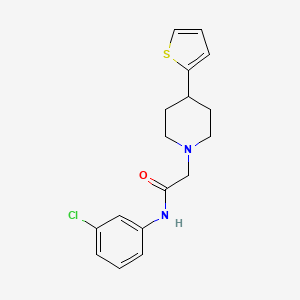
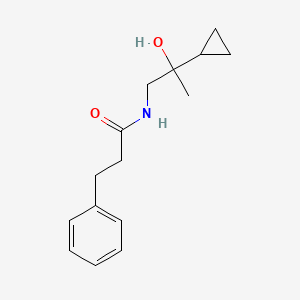
![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)
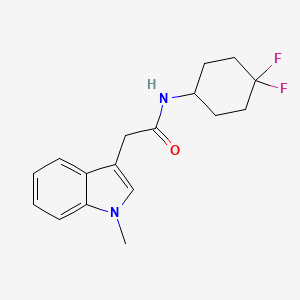
![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)
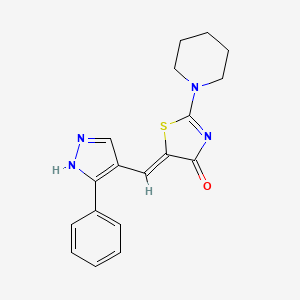
![1-Methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2781087.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)
![3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2781091.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)
